REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.Cl[C:14]([CH:17]1[CH:21]([O:22]CC2C=CC=C(OC3C=CC=CC=3)C=2)[O:20][C:19](=[O:37])[CH2:18]1)([CH3:16])[CH3:15].Cl>C1CCCCC1.O1CCCC1>[CH3:16][C:14]1([CH3:15])[CH:18]2[CH:17]1[CH:21]([OH:22])[O:20][C:19]2=[O:37]
|
Name
|
solution
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
product
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C1CC(OC1OCC1=CC(=CC=C1)OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 17 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to -60° to -70° C
|
Type
|
EXTRACTION
|
Details
|
the decanted aqueous phase was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was taken up in a mixture of isopropyl ether and petroleum ether
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2C(OC(C12)=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.Cl[C:14]([CH:17]1[CH:21]([O:22]CC2C=CC=C(OC3C=CC=CC=3)C=2)[O:20][C:19](=[O:37])[CH2:18]1)([CH3:16])[CH3:15].Cl>C1CCCCC1.O1CCCC1>[CH3:16][C:14]1([CH3:15])[CH:18]2[CH:17]1[CH:21]([OH:22])[O:20][C:19]2=[O:37]
|
Name
|
solution
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
product
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C1CC(OC1OCC1=CC(=CC=C1)OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 17 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to -60° to -70° C
|
Type
|
EXTRACTION
|
Details
|
the decanted aqueous phase was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was taken up in a mixture of isopropyl ether and petroleum ether
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2C(OC(C12)=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |